molecular formula C14H20FNO4 B2564708 N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034540-06-0

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2564708
CAS No.: 2034540-06-0
M. Wt: 285.315
InChI Key: LLCRDNGKBXKSFI-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group and a dimethoxy-methylpropyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 2,3-dimethoxy-2-methylpropylamine, and acetic anhydride.

    Formation of Intermediate: The 4-fluorophenol is reacted with acetic anhydride to form 4-fluorophenyl acetate. This intermediate is then subjected to nucleophilic substitution with 2,3-dimethoxy-2-methylpropylamine to yield the desired acetamide compound.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxy-2-methylpropyl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2,3-dimethoxy-2-methylpropyl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of fluorine.

    N-(2,3-dimethoxy-2-methylpropyl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and specific biological activity. The fluorine atom can also influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRDNGKBXKSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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